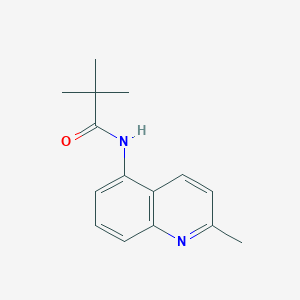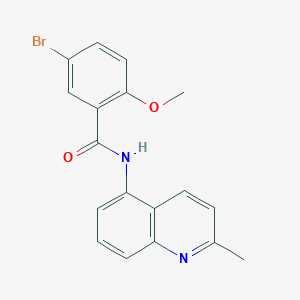![molecular formula C22H20BrN3O3 B278086 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278086.png)
2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is a compound that belongs to the class of benzamide derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic properties. The purpose of
Mecanismo De Acción
The mechanism of action of 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the production of reactive oxygen species (ROS) in cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are a number of future directions for the study of 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide. One direction is the development of new drugs based on this compound. Another direction is the study of the mechanism of action of this compound in more detail, in order to better understand its therapeutic properties. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, in order to determine its potential as a new drug candidate.
Métodos De Síntesis
The synthesis of 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide involves a multi-step process. The first step involves the preparation of 2-bromoacetophenone, which is then reacted with 4-(2-furoyl)piperazine to obtain 4-(2-furoyl)-1-(2-bromophenyl)piperazine. This intermediate compound is then reacted with 4-aminobenzamide to obtain the final product, 2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-tumor, anti-inflammatory, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide |
|---|---|
Fórmula molecular |
C22H20BrN3O3 |
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
2-bromo-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20BrN3O3/c23-19-5-2-1-4-18(19)21(27)24-16-7-9-17(10-8-16)25-11-13-26(14-12-25)22(28)20-6-3-15-29-20/h1-10,15H,11-14H2,(H,24,27) |
Clave InChI |
LHDPSHACMYQDCM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CO4 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)

![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)

![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278016.png)

![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278021.png)
![N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B278022.png)
![N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278023.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B278024.png)

